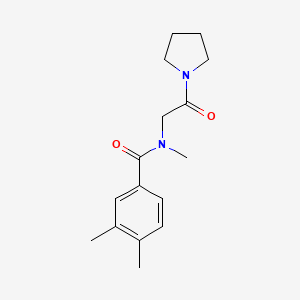
N,3,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,3,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide, also known as Tropisetron, is a chemical compound that belongs to the class of serotonin receptor antagonists. It is primarily used as an antiemetic drug to treat nausea and vomiting caused by chemotherapy and radiation therapy. Tropisetron has also been studied for its potential therapeutic effects in various other medical conditions.
Mechanism of Action
N,3,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide works by blocking the serotonin receptors in the brain and gastrointestinal tract. This results in a reduction in the release of serotonin, which is responsible for causing nausea and vomiting. N,3,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide also modulates the release of other neurotransmitters such as dopamine and acetylcholine, which may contribute to its therapeutic effects in other medical conditions.
Biochemical and Physiological Effects:
N,3,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. N,3,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide has also been found to increase the levels of brain-derived neurotrophic factor, which plays a role in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
N,3,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide has a number of advantages and limitations for use in laboratory experiments. Its antiemetic properties make it useful for studying the effects of chemotherapy and radiation therapy on the gastrointestinal tract. N,3,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide's ability to modulate the release of neurotransmitters also makes it useful for studying the effects of various drugs on the brain. However, N,3,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide's specificity for serotonin receptors may limit its usefulness in studying other neurotransmitter systems.
Future Directions
There are several potential future directions for research on N,3,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. N,3,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide's ability to modulate the release of neurotransmitters may make it useful for treating the cognitive and motor symptoms of these diseases. Another area of interest is its potential use in the treatment of depression. N,3,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide's ability to increase the levels of brain-derived neurotrophic factor may make it useful for promoting the growth and survival of neurons in the brain. Overall, N,3,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide has a number of potential therapeutic applications that warrant further investigation.
Synthesis Methods
The synthesis of N,3,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide involves the reaction of 2-aminobenzamide with 2-pyrrolidone in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with trimethyl orthoformate and trifluoroacetic acid to yield N,3,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide.
Scientific Research Applications
N,3,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide has been extensively studied for its potential therapeutic effects in various medical conditions. It has been found to have anti-inflammatory, antitumor, and neuroprotective properties. N,3,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and depression.
properties
IUPAC Name |
N,3,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12-6-7-14(10-13(12)2)16(20)17(3)11-15(19)18-8-4-5-9-18/h6-7,10H,4-5,8-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVYUHGPWXZRPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)CC(=O)N2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,3,4-trimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Dihydroindol-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7472911.png)
![3-(4-Cyanophenyl)-1-[(4-fluorophenyl)methyl]-1-methylurea](/img/structure/B7472916.png)
![N-[(2-fluorophenyl)methyl]-2-hydroxy-N-methylbenzamide](/img/structure/B7472921.png)
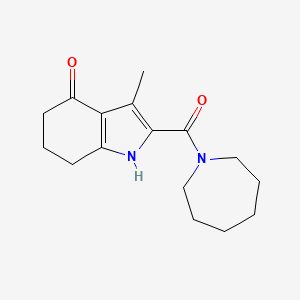

![[5-Methyl-1-(4-methylphenyl)pyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7472947.png)
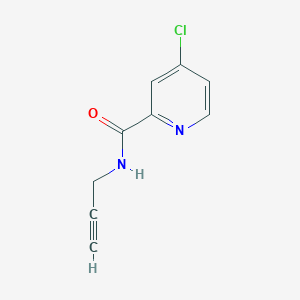
![1-Fluoro-3-[(4-methylphenyl)sulfonylmethyl]benzene](/img/structure/B7472961.png)
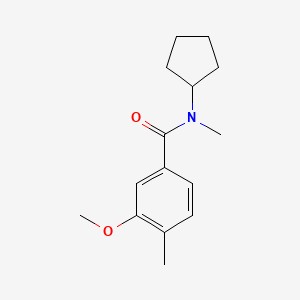
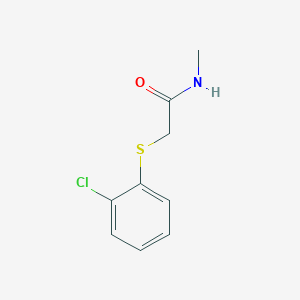
![3-[(4-Methoxyphenyl)methyl]-1-methylpyrimidine-2,4-dione](/img/structure/B7472994.png)
![3-[(2-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione](/img/structure/B7472999.png)
![2-[acetyl(methyl)amino]-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B7473013.png)